

Introduction: The Versatile Scaffold of Indole Carboxylic Acids

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Compound of Interest

Compound Name:	4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid
CAS No.:	1390998-90-9
Cat. No.:	B3237469

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The indole nucleus, a fusion of a benzene and a pyrrole ring, represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.^{[1][2]} Its derivatives exhibit a vast range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.^{[3][4]} The introduction of a carboxylic acid moiety enhances the molecule's ability to form interactions with biological targets, while methylation—the addition of a methyl (-CH₃) group—can profoundly influence its pharmacokinetic and pharmacodynamic properties. Methylation can alter a compound's lipophilicity, steric profile, and electronic distribution, thereby fine-tuning its binding affinity to specific receptors or enzymes and ultimately shaping its biological activity.

This guide provides a comparative analysis of the bioactivity of methylated indole carboxylic acids, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting quantitative data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The Influence of Methylation on Anticancer Bioactivity

Indole derivatives have long been investigated as potential anticancer agents due to their ability to interfere with various cellular processes crucial for tumor growth and proliferation, such as cell cycle progression and apoptosis.[4][5] Strategic modifications to the indole core, including methylation, can significantly enhance cytotoxic potency and selectivity against cancer cells.

Mechanism of Action and Comparative Efficacy

The anticancer activity of indole carboxylic acids often stems from their ability to inhibit key enzymes like tyrosine kinases (e.g., EGFR, VEGFR-2) or cyclin-dependent kinases (CDK2), which are frequently overexpressed in cancer cells.[5][6] For instance, a study on 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester demonstrated its ability to trigger DNA damage and induce apoptosis in human tumor cells, highlighting its potential as an antimetabolic agent.[7]

The position of the methyl group is critical. For example, 5-Methylindole-2-carboxylic acid is a known precursor in the synthesis of various antitumor agents.[8] In one study, a series of 3-methylindole-2-carboxamides were synthesized and evaluated for their antiproliferative activity.[6] The results showed that compounds with a methyl group at the C3 position and a chloro group at the C5 or C6 position of the indole ring displayed potent activity against cancer cell lines by dually inhibiting EGFR and CDK2.[6] This highlights the synergistic effect of methylation and other substitutions in tuning the biological profile.

Quantitative Comparison of Anticancer Activity

The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Compound	Cancer Cell Line	IC50 (μM)	Target(s)
5-Chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide (5a)	MCF-7 (Breast)	0.15	EGFR/CDK2
5-Chloro-N-(4-(dimethylamino)phenethyl)-3-methyl-1H-indole-2-carboxamide (5b)	MCF-7 (Breast)	0.08	EGFR/CDK2
5-Fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester (3a)	Multiple	Submicromolar to micromolar concentrations	Antimitotic
Indole-2-carboxamide derivative (8a)	KNS42 (Brain)	2.34 (Viability), 2.88 (Proliferation)	Not specified
Indole-2-carboxamide derivative (8c)	KNS42 (Brain)	5.11 (Viability), 5.75 (Proliferation)	Not specified
Reference Drug: Etoposide	HepG2, A549, MCF-7	Varies by cell line	Topoisomerase II

Data synthesized from multiple sources for comparative illustration.[\[6\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound. [\[11\]](#) It is a reliable and widely used initial screening test for anticancer activity.[\[12\]](#)[\[13\]](#)

Objective: To determine the IC50 value of methylated indole carboxylic acid derivatives against a selected cancer cell line.

Materials:

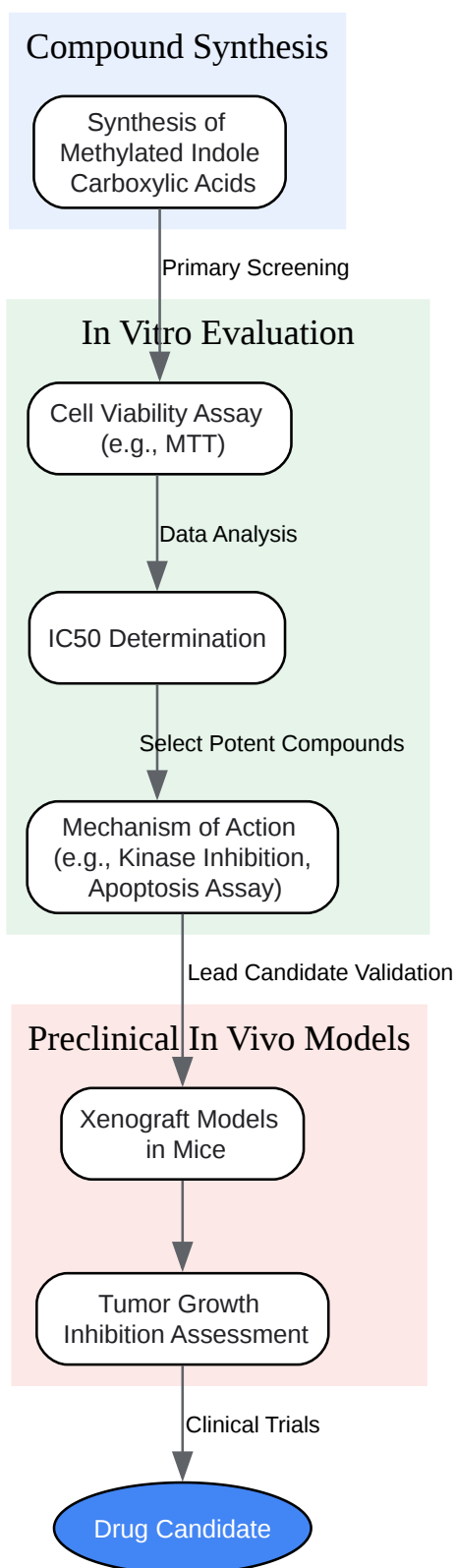
- Cancer cell line (e.g., HCT116, MCF-7, A549)[4][11]
- Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)
- Test compounds (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

Step-by-Step Methodology:

- Cell Seeding: Plate cancer cells in a 96-well plate at a density of 7×10^4 cells/mL (100 μ L per well) and incubate for 24 hours to allow for cell adhesion.[11]
- Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 μ L of the diluted compounds. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.[11]
- MTT Addition: After incubation, remove the treatment medium and add 100 μ L of MTT solution (diluted to 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[11]
- Formazan Solubilization: Carefully remove the MTT solution and add 100 μ L of DMSO to each well to dissolve the formazan crystals.

- Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Anticancer Screening Workflow



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Caption: General workflow for screening methylated indole carboxylic acids for anticancer activity.

Comparative Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases.[14] Indole derivatives, including the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin, are effective modulators of inflammatory pathways.[15]

Mechanisms and Molecular Targets

The anti-inflammatory effects of indole carboxylic acids are often attributed to their ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[16][17] Inhibition of these enzymes reduces the production of pro-inflammatory mediators such as prostaglandins and nitric oxide (NO). Another critical target is the transcription factor NF- κ B, which governs the expression of numerous pro-inflammatory genes, including cytokines like TNF- α and IL-6.[17][18]

Indole-3-acetic acid (IAA), a tryptophan metabolite, has been shown to significantly ameliorate the expression of IL-1 β , IL-6, and MCP-1 and mitigate the production of reactive oxygen species (ROS) and NO in lipopolysaccharide (LPS)-stimulated macrophages.[18] This activity is linked to the induction of the anti-inflammatory enzyme heme oxygenase-1 (HO-1) and the suppression of NF- κ B activation.[18]

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory potential can be compared by measuring the inhibition of key inflammatory markers.

Compound	Assay	Cell Line / Model	IC50 or Inhibition %
Indole-3-acetic acid (IAA)	Nitric Oxide (NO) Inhibition	RAW264.7 Macrophages	Significant attenuation at 1000 μ M
Indole-3-acetic acid (IAA)	IL-6 Secretion Inhibition	RAW264.7 Macrophages	Significant attenuation at 1000 μ M
Ursolic Acid-Indole Derivative (UA-1)	Nitric Oxide (NO) Inhibition	RAW264.7 Macrophages	IC50 = 2.2 μ M
Indomethacin (Reference Drug)	COX-2 Inhibition	In vitro enzyme assay	IC50 = 0.96 μ M

Data synthesized from multiple sources for comparative illustration.[16][18][19]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like LPS. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[17]

Objective: To evaluate the anti-inflammatory potential of methylated indole carboxylic acids by measuring their effect on NO production.

Materials:

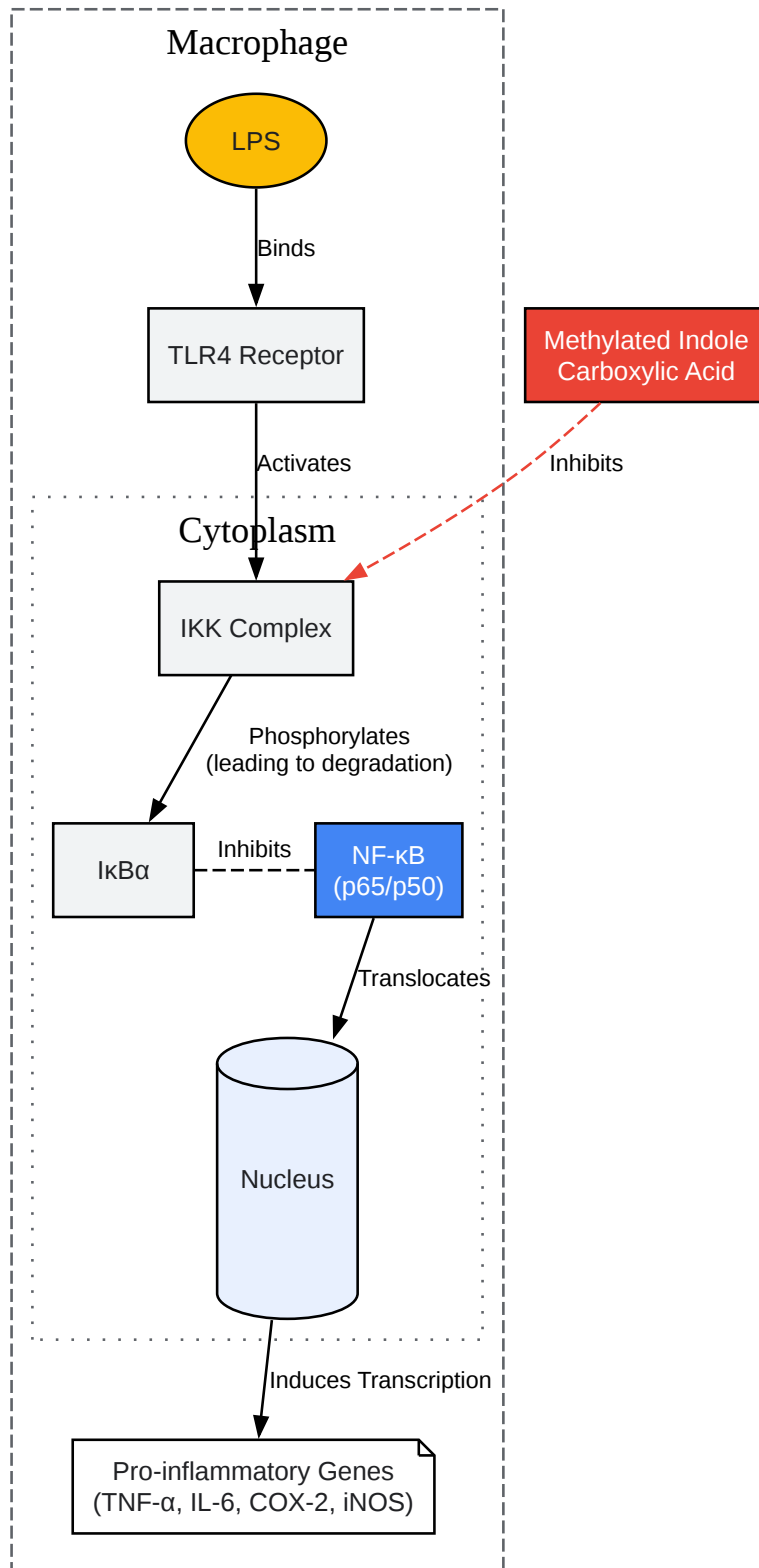
- RAW264.7 macrophage cell line
- Complete culture medium (DMEM with 10% FBS)
- Lipopolysaccharide (LPS)
- Test compounds (dissolved in DMSO)

- Griess Reagent (Solution A: Sulfanilamide; Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride)
- Sodium nitrite (for standard curve)
- 96-well plates

Step-by-Step Methodology:

- Cell Seeding: Plate RAW264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before inflammatory stimulation.
- Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include control wells (cells only, cells + LPS, cells + reference drug + LPS).
- Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Supernatant Collection: After incubation, collect 50 µL of the culture supernatant from each well.
- Griess Reaction: Add 50 µL of Griess Reagent Solution A to each supernatant sample, followed by 50 µL of Solution B. Incubate for 10-15 minutes at room temperature in the dark. A pink/magenta color will develop in the presence of nitrite.
- Absorbance Measurement: Measure the absorbance at 540 nm.
- Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only control.

Visualization: NF-κB Signaling Pathway in Inflammation



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Caption: Simplified NF- κ B signaling pathway and a potential point of inhibition by indole derivatives.

Antimicrobial Spectrum of Methylated Indole Carboxylic Acids

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents.^[1] The indole scaffold has proven to be a valuable starting point for the development of new antibacterial and antifungal compounds.^{[20][21]}

Structure-Activity Relationship in Antimicrobial Activity

The antimicrobial efficacy of indole derivatives is highly dependent on their substitution pattern. Electron-withdrawing groups, such as halogens or nitro groups, at the C5 position of the indole ring can increase antimicrobial activity.^{[1][21]} The nature of the substituent at the C2 or C3 position is also crucial. For example, converting the carboxylic acid to a hydrazone or other heterocyclic moieties can result in a broad spectrum of activity.^[21]

While specific data on simple methylated indole carboxylic acids is less abundant in direct comparisons, studies on related derivatives show that lipophilicity and the ability to form hydrogen bonds are key. Methylation can increase lipophilicity, potentially enhancing membrane permeability in microorganisms. One study found that indole derivatives were effective against multi-drug-resistant strains like MRSA (methicillin-resistant *Staphylococcus aureus*) and *C. krusei*.^[20]

Quantitative Comparison of Antimicrobial Activity

Antimicrobial activity is typically assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class/Derivative	Microorganism	MIC ($\mu\text{g/mL}$)
Indole Hydrazone Derivative (8)	MRSA (Standard)	6.25
Indole Hydrazone Derivative (1)	MRSA (Standard)	12.5
Indole Hydrazone Derivative (15)	C. albicans	3.125
Ampicillin (Reference Drug)	MRSA (Standard)	12.5
Fluconazole (Reference Drug)	C. albicans	Varies

Data from a study on indole hydrazone derivatives, illustrating the potency of modified indole scaffolds.[21]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[20]

Objective: To determine the MIC of methylated indole carboxylic acids against selected bacterial and fungal strains.

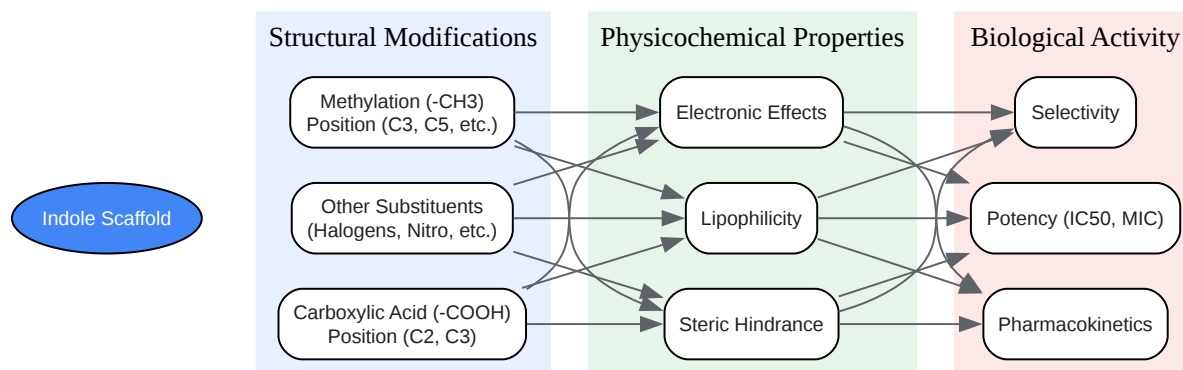
Materials:

- Bacterial strains (e.g., *S. aureus*, *E. coli*) and fungal strains (e.g., *C. albicans*)
- Mueller-Hinton Broth (MHB) for bacteria, Sabouraud Dextrose Broth (SDB) for fungi
- Test compounds (dissolved in DMSO)
- Sterile 96-well microplates
- Microbial inoculum standardized to 0.5 McFarland turbidity

Step-by-Step Methodology:

- **Compound Dilution:** Prepare a two-fold serial dilution of the test compounds directly in the 96-well plate using the appropriate broth (MHB or SDB). Concentrations may range from 0.78 to 400 $\mu\text{g/mL}$.^[20]
- **Inoculum Preparation:** Prepare a microbial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 10^8 CFU/mL for bacteria). Dilute this suspension in broth to achieve the final desired inoculum concentration in the wells (e.g., 5×10^5 CFU/mL).
- **Inoculation:** Add the standardized microbial inoculum to each well containing the diluted compound.
- **Controls:** Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) for sterility.
- **Incubation:** Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.^[20]
- **MIC Determination:** After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization: Structure-Activity Relationship (SAR) Concepts



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Caption: Relationship between structural modifications on the indole scaffold and resulting bioactivity.

Conclusion

Methylated indole carboxylic acids are a rich and versatile class of molecules with significant therapeutic potential. The strategic placement of methyl and carboxylic acid groups, often in conjunction with other substituents, allows for the fine-tuning of their biological activity. As this guide demonstrates, these compounds can be potent anticancer, anti-inflammatory, and antimicrobial agents. The structure-activity relationships derived from comparative studies are invaluable for guiding the rational design of new, more effective drug candidates. The standardized *in vitro* protocols provided herein serve as a robust framework for researchers to screen and validate the bioactivity of novel derivatives, accelerating the journey from chemical synthesis to potential clinical application.

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